molecular formula C20H10Cl2N2O4 B340367 5,6-dichloro-2-{4'-nitro[1,1'-biphenyl]-4-yl}-1H-isoindole-1,3(2H)-dione

5,6-dichloro-2-{4'-nitro[1,1'-biphenyl]-4-yl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B340367
M. Wt: 413.2 g/mol
InChI Key: WBAOFPXHZVUGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of biphenyl derivatives followed by chlorination and cyclization to form the isoindole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and chlorinating agents like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of chlorine atoms can lead to various functionalized isoindole derivatives.

Scientific Research Applications

5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s dichloro and nitro groups contribute to its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dichloro-2-(4’-aminobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione
  • 5,6-dichloro-2-(4’-methylbiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione
  • 5,6-dichloro-2-(4’-hydroxybiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione

Uniqueness

5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both dichloro and nitro groups, which enhance its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C20H10Cl2N2O4

Molecular Weight

413.2 g/mol

IUPAC Name

5,6-dichloro-2-[4-(4-nitrophenyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C20H10Cl2N2O4/c21-17-9-15-16(10-18(17)22)20(26)23(19(15)25)13-5-1-11(2-6-13)12-3-7-14(8-4-12)24(27)28/h1-10H

InChI Key

WBAOFPXHZVUGGF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl

Origin of Product

United States

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